4-Nitrobenzyl 2-diazoacetoacetate
Overview
Description
4-Nitrobenzyl 2-diazoacetoacetate is a heterocyclic organic compound . It is a useful research chemical compound .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction process. This method offers numerous benefits, such as streamlined processing steps, easier industrial production, reduced production costs, enhanced product quality, and increased yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a two-step reaction process . The reaction conditions involve the use of sodium ethanolate in toluene at 0 degrees Celsius for 6.5 hours .Physical and Chemical Properties Analysis
This compound is characterized as a white or nearly white powder, which can range to a light yellow shade . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Process : 4-Nitrobenzyl 2-diazoacetoacetate is synthesized through a process involving p-Nitrobenzyl acetoacetate and azide sodium, with an overall yield of 92.6% (Hu Bao-xiang, 2007).
- Ring Expansion in Penicillin Derivatives : This compound is used in the stereoselective synthesis of ring-expanded oxa-derivatives from penicillin derivatives (T. Kametani et al., 1983).
Applications in Biochemistry and Pharmacology
- Cancer Therapy Research : this compound is explored in the development of nitric oxide-based prodrug therapies for cancer treatment, where it is metabolized by nitroreductase to produce nitric oxide (Kavita Sharma et al., 2013).
- Biocompatible Polymers : The compound is studied for its role in enhancing the biocompatibility of polymers in vivo, particularly for medical applications (Hua Xu et al., 2008).
Chemical Engineering and Process Optimization
- Purification Processes : It is used in chemical processes like the purification of silylenol ether reaction mixtures, involving complex procedures like microfiltration and wiped-film evaporation (K. Larson et al., 1996).
Biomedical Engineering and Molecular Biology
- Oligonucleotide Modification : this compound is applied in the post-modification of oligonucleotides, contributing to the development of reduction-responsive oligonucleotides with potential applications in synthetic biology (Nanami Shirakami et al., 2021).
Electrosynthesis and Catalysis
- Catalytic Activity : The compound has been studied for its role as a catalyst in the reduction of CO2 and the electrosynthesis of 4-nitrophenylacetate (S. Mohammadzadeh et al., 2020).
Protecting Groups in Organic Synthesis
- Protection of Hydroxyl Functions : this compound is employed for protecting hydroxyl functions in complex organic syntheses (Koichi Kukase et al., 1990).
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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